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Introduction

The isolation of viable and functional pancreatic islets from mice is a cornerstone of diabetes

research, enabling studies in islet biology, insulin secretion, and the development of novel

therapeutics. A critical step in this process is the enzymatic digestion of the pancreatic exocrine

tissue to liberate the islets of Langerhans. While the term "pancreatin" broadly refers to a

mixture of digestive enzymes derived from the pancreas, including proteases, amylase, and

lipase, modern islet isolation protocols utilize highly purified enzyme blends, most notably

collagenase, for optimal results. This document provides a detailed protocol and application

notes for the isolation of mouse pancreatic islets using these specialized enzymatic

preparations.

Principle of Islet Isolation

The principle of islet isolation lies in the selective digestion of the extracellular matrix of the

exocrine pancreas, which is rich in collagen, while leaving the islets intact. This is typically

achieved by perfusing the pancreas with a solution containing collagenase, often

supplemented with other neutral proteases. Following enzymatic digestion, the islets are

purified from the acinar and ductal cell debris, usually by density gradient centrifugation.

Enzyme Selection: Pancreatin vs. Purified Collagenase

While crude pancreatin contains proteases that can digest pancreatic tissue, its composition is

variable, leading to inconsistent islet yields and viability. For reproducible and high-yield islet
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isolation, the use of purified collagenase blends is strongly recommended. These commercial

preparations offer standardized enzymatic activity and are often optimized for islet isolation

from specific species. Key enzymes in these blends include Class I and Class II collagenases,

which act synergistically to break down different types of collagen, and neutral proteases like

thermolysin or dispase, which further aid in tissue dissociation.

Quantitative Data on Islet Isolation Parameters
The efficiency of islet isolation is influenced by several factors, including the mouse strain and

age, the specific lot and concentration of the collagenase, and the digestion time. The following

table summarizes typical parameters for collagenase-based mouse islet isolation.

Mouse Strain Age
Collagenase P
Concentration
(mg/mL)

Digestion Time
(minutes)

Typical Islet
Yield (per
mouse)

C3H, Balb/C, B6 > 12 weeks 0.8 17 250 - 350[1]

C3H, Balb/C, B6 ≤ 12 weeks 0.5 13 250 - 350[1]

NOD, NOR,

NON
> 12 weeks 0.8 17 200 - 300

NOD, NOR,

NON
≤ 12 weeks 0.5 17 200 - 300

Note: The optimal digestion time can vary between different lots of collagenase and should be

determined empirically. Islet yield is an approximation and can be influenced by surgical skill

and the specific experimental conditions.

Experimental Protocol: Isolation of Pancreatic Islets
from Mice
This protocol describes the in-situ perfusion of the pancreas with a collagenase solution, a

widely used and effective method for obtaining a high yield of viable islets.[2][3][4]

Materials and Reagents:
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Mouse: One adult mouse (e.g., C57BL/6, 8-12 weeks old)

Anesthetic: Avertin or other appropriate anesthetic

Collagenase Solution: Collagenase P (or equivalent) at the desired concentration in Hanks'

Balanced Salt Solution (HBSS). Prepare fresh on the day of isolation.[1]

HBSS (Hanks' Balanced Salt Solution): Sterile, ice-cold.

RPMI 1640 Medium: Supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL

penicillin, and 100 µg/mL streptomycin.

Density Gradient Medium: Ficoll-Paque™ PLUS or Histopaque®-1077.

Surgical Instruments: Scissors, forceps (curved and straight), hemostats, 30G needles, 5 mL

syringes.

Equipment: Dissecting microscope, water bath (37°C), centrifuge, petri dishes, pipettes.

Procedure:

Anesthesia and Surgical Preparation: a. Anesthetize the mouse using an approved protocol.

Confirm deep anesthesia by the absence of a pedal withdrawal reflex. b. Secure the mouse

in a supine position and disinfect the abdomen with 70% ethanol. c. Make a midline incision

to expose the abdominal cavity.

Pancreatic Duct Cannulation and Perfusion: a. Locate the common bile duct where it enters

the duodenum. b. Clamp the common bile duct at the ampulla of Vater to prevent the

enzyme solution from entering the intestine.[4] c. Using a 30G needle attached to a syringe

containing 3-5 mL of cold collagenase solution, cannulate the common bile duct.[4][5] d.

Slowly perfuse the pancreas with the collagenase solution. The pancreas will inflate and

become visibly distended.[4]

Pancreas Digestion: a. Carefully excise the inflated pancreas and place it in a 50 mL conical

tube containing 2 mL of the same collagenase solution.[5] b. Incubate the tube in a 37°C

water bath for the predetermined time (see table above), with gentle shaking.[4][5] c. After
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incubation, stop the digestion by adding 25 mL of ice-cold HBSS or RPMI 1640 with FBS. d.

Shake the tube vigorously for 30 seconds to mechanically dissociate the tissue.

Islet Purification: a. Centrifuge the cell suspension at 290 x g for 30 seconds at 4°C. Discard

the supernatant. b. Wash the pellet with 25 mL of cold HBSS and centrifuge again. c.

Resuspend the pellet in the chosen density gradient medium. d. Carefully layer HBSS or

culture medium on top of the cell suspension to create a density gradient. e. Centrifuge at

900 x g for 20 minutes at 4°C with no brake. f. The islets will be located at the interface

between the density gradient medium and the upper layer of HBSS. The acinar tissue will

form a pellet at the bottom of the tube.

Islet Collection and Culture: a. Carefully collect the islet layer using a pipette and transfer to

a petri dish containing fresh RPMI 1640 medium. b. Wash the collected islets twice with

RPMI 1640 medium by centrifugation at 200 x g for 2 minutes. c. Manually pick the islets

under a dissecting microscope to ensure high purity. d. Culture the purified islets in RPMI

1640 medium in a 37°C, 5% CO2 incubator.

Workflow for Mouse Pancreatic Islet Isolation
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Caption: Workflow of mouse pancreatic islet isolation.
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Signaling Pathways and Logical Relationships
The process of enzymatic islet isolation is a sequential workflow rather than a signaling

pathway. The logical relationship is a step-by-step procedure designed to maximize the yield

and viability of the islets. The critical logical relationship is the balance between sufficient

enzymatic digestion to free the islets and avoiding over-digestion which would damage them.

This is controlled by the enzyme concentration, digestion time, and temperature, which need to

be optimized for the specific mouse strain and enzyme lot.
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Caption: Key parameters influencing islet isolation outcome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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